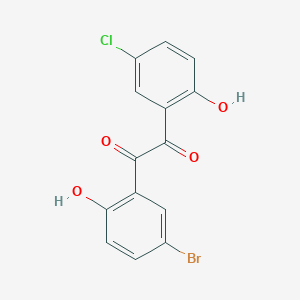
2-Hexylthiirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylthiirane is an organic compound belonging to the class of thiiranes, which are three-membered sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hexylthiirane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with thiirane. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{MgBr} + \text{C}_2\text{H}_4\text{S} \rightarrow \text{C}6\text{H}{13}\text{C}_2\text{H}_4\text{S} + \text{MgBr}_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexylthiirane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other reduced sulfur compounds using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted thiiranes.
Wissenschaftliche Forschungsanwendungen
2-Hexylthiirane has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Hexylthiirane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Thiirane (Ethylene Sulfide): The simplest thiirane, with a similar three-membered ring structure but without the hexyl group.
2-Methylthiirane: A thiirane derivative with a methyl group instead of a hexyl group.
2-Phenylthiirane: A thiirane derivative with a phenyl group attached to the ring.
Comparison: 2-Hexylthiirane is unique due to the presence of the hexyl group, which imparts different chemical and physical properties compared to other thiirane derivatives. The hexyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules. This uniqueness makes this compound valuable in specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C8H16S |
|---|---|
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
2-hexylthiirane |
InChI |
InChI=1S/C8H16S/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
FUCNFCAABRZCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)


![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)






![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
